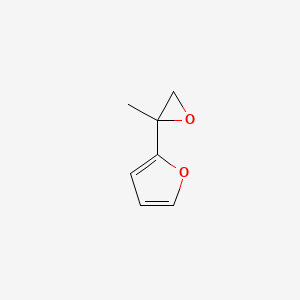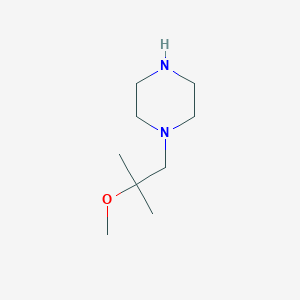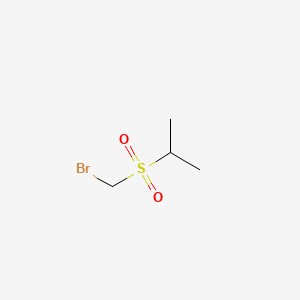
2-Bromomethanesulfonylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethanesulfonylpropane is an organosulfur compound with the molecular formula C4H9BrO2S It is characterized by the presence of a bromomethyl group attached to a sulfonylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromomethanesulfonylpropane can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control of reaction conditions, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromomethanesulfonylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Elimination: Typically involves heating with a concentrated solution of sodium or potassium hydroxide in ethanol.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield sulfonyl alcohols.
Elimination: Produces alkenes such as propene.
Scientific Research Applications
2-Bromomethanesulfonylpropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromomethanesulfonylpropane involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the sulfonylpropane moiety to react with various nucleophiles. This reactivity is exploited in both synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the sulfonyl group.
2-Bromopropane: Similar but without the sulfonyl group.
Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the bromomethyl group.
Uniqueness
2-Bromomethanesulfonylpropane is unique due to the presence of both a bromomethyl and a sulfonyl group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Properties
Molecular Formula |
C4H9BrO2S |
|---|---|
Molecular Weight |
201.08 g/mol |
IUPAC Name |
2-(bromomethylsulfonyl)propane |
InChI |
InChI=1S/C4H9BrO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 |
InChI Key |
DFLFXCGSXIHTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


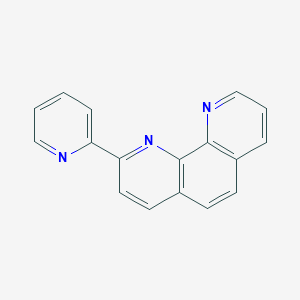
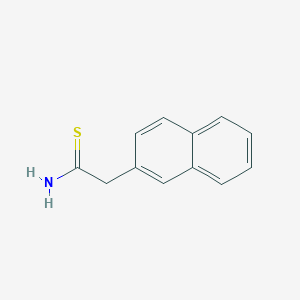
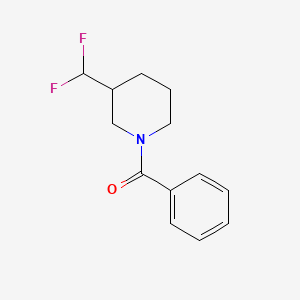
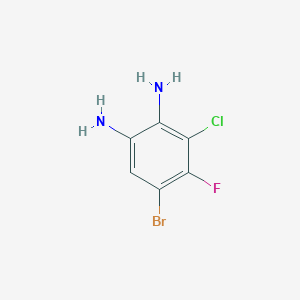
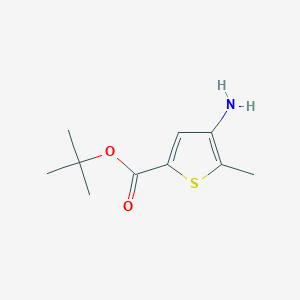
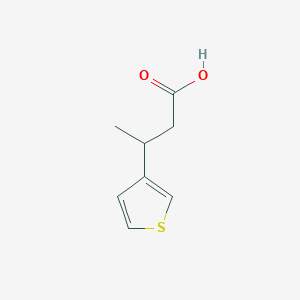
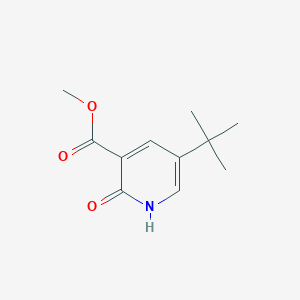
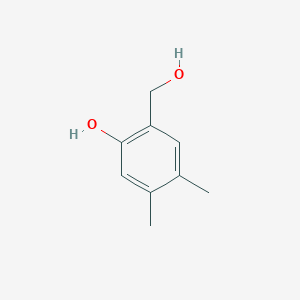
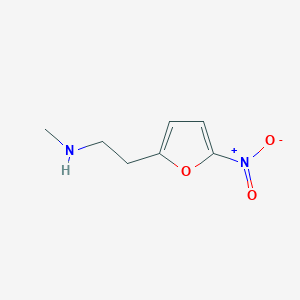
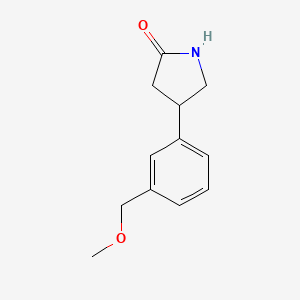
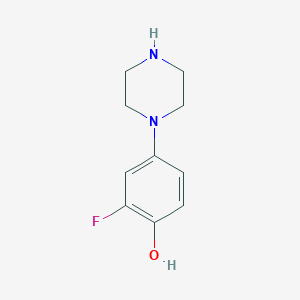
![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
